Dacinostat -

Dacinostat

Catalog Number: EVT-8930424
CAS Number:
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dacinostat is a potent histone deacetylase inhibitor that belongs to the class of compounds known as hydroxamic acids. It is primarily investigated for its potential in cancer therapy due to its ability to modulate gene expression by altering the acetylation status of histones. This compound has shown promise in preclinical and clinical studies, particularly in hematological malignancies and solid tumors.

Source

Dacinostat was developed as part of research into novel therapeutic agents targeting histone deacetylases, which play a crucial role in regulating cellular processes such as differentiation, proliferation, and apoptosis. The compound is synthesized through various chemical methods, which are detailed in subsequent sections.

Classification

Dacinostat is classified under histone deacetylase inhibitors, specifically targeting class I histone deacetylases. Its chemical structure includes a hydroxamic acid moiety, which is essential for its inhibitory activity against histone deacetylases.

Synthesis Analysis

Methods

The synthesis of dacinostat involves several steps, typically starting from readily available organic compounds. Key methods include:

  • Formation of Hydroxamic Acid: The synthesis often begins with the reaction of an appropriate carboxylic acid with hydroxylamine to form the corresponding hydroxamic acid.
  • Coupling Reactions: Various coupling reactions may be employed to attach different aromatic or aliphatic groups to the hydroxamic acid core, enhancing its biological activity.

Technical Details

Molecular Structure Analysis

Structure

Dacinostat's molecular formula is C14_{14}H14_{14}N2_2O3_3, and its structure features a hydroxamic acid group that is critical for its interaction with histone deacetylases.

Data

  • Molecular Weight: 246.27 g/mol
  • Melting Point: Dacinostat exhibits a melting point range that can be determined via differential scanning calorimetry or thermal gravimetric analysis.
Chemical Reactions Analysis

Reactions

Dacinostat primarily acts by inhibiting histone deacetylases through reversible binding to the active site of these enzymes. This inhibition leads to increased acetylation of histones, resulting in altered chromatin structure and enhanced transcriptional activation of tumor suppressor genes.

Technical Details

The reaction mechanism involves the formation of a complex between dacinostat and the zinc ion present in the active site of histone deacetylases. This interaction prevents the removal of acetyl groups from lysine residues on histones, thereby maintaining a more open chromatin configuration conducive to gene expression .

Mechanism of Action

Process

The mechanism by which dacinostat exerts its effects involves several steps:

  1. Binding: Dacinostat binds to the active site of histone deacetylases through its hydroxamic acid moiety.
  2. Inhibition: This binding inhibits the enzyme's activity, preventing it from deacetylating histones.
  3. Gene Expression Modulation: The resultant hyperacetylation of histones leads to changes in gene expression patterns that favor apoptosis and inhibit tumor growth.

Data

Studies have shown that dacinostat can induce cell cycle arrest and apoptosis in various cancer cell lines, demonstrating its potential effectiveness as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dacinostat is typically presented as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Dacinostat is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa value indicates its acidic nature due to the presence of the hydroxamic acid group.
Applications

Scientific Uses

Dacinostat has been extensively studied for its applications in oncology, particularly as a treatment for:

  • Hematological Malignancies: Including leukemias and lymphomas.
  • Solid Tumors: Such as breast cancer and lung cancer.

In addition to its therapeutic potential, dacinostat serves as a valuable tool in research settings for studying epigenetic regulation and the role of histone modifications in cancer biology. Its ability to modulate gene expression makes it an important compound for exploring new therapeutic strategies against various malignancies .

Mechanistic Insights into Dacinostat’s Pharmacodynamic Profile

Histone Deacetylase (HDAC) Inhibition Dynamics

Isoform-Specific Targeting of Histone Deacetylase 1 and Pan-Histone Deacetylase Activity

Dacinostat (NVP-LAQ-824) is a hydroxamate-based inhibitor exhibiting distinct selectivity for Class I Histone Deacetylases, with potent activity against Histone Deacetylase 1, Histone Deacetylase 2, Histone Deacetylase 3, and Histone Deacetylase 11. It demonstrates 50% inhibitory concentration (IC₅₀) values in the nanomolar range for these isoforms, positioning it as a pan-Histone Deacetylase inhibitor with preferential affinity for Histone Deacetylase 1. Unlike class-specific agents (e.g., entinostat targeting only Class I), Dacinostat’s broader inhibition profile enables simultaneous disruption of multiple oncogenic transcriptional networks [1] [4] [8]. This isoform selectivity arises from structural compatibility with the catalytic zinc-binding domain conserved across Class I enzymes, while its capacity to inhibit Class IIb Histone Deacetylase 6 remains comparatively weaker [1] [6].

Table 1: Histone Deacetylase Isoform Selectivity Profile of Dacinostat

Histone Deacetylase ClassTarget IsoformsInhibition Potency (IC₅₀)Biological Consequence
Class IHistone Deacetylase 1< 100 nMCell cycle arrest, p21 activation
Class IHistone Deacetylase 2< 100 nMEnhanced tumor suppressor expression
Class IHistone Deacetylase 3< 100 nMNF-κB pathway modulation
Class IVHistone Deacetylase 11< 100 nMImmune evasion suppression
Class IIbHistone Deacetylase 6> 500 nMLimited tubulin deacetylation

Structural Determinants of Histone Deacetylase Binding and Catalytic Site Interactions

Dacinostat’s hydroxamic acid moiety serves as a bidentate zinc-chelating group, forming critical coordination bonds with the Zn²⁺ ion deep within the Histone Deacetylase catalytic pocket. This interaction is stabilized by hydrogen bonding between the inhibitor’s phenyl group and tyrosine 308, histidine 140, and histidine 141 residues lining the active site cavity of Histone Deacetylase 1. The molecule’s hydrophobic linker region (suberoyl analog) occupies the substrate channel, while its indole-ethylamino tail engages with the rim of the catalytic domain, enhancing binding specificity. Molecular docking analyses confirm that these interactions competitively block acetyl-lysine substrate access, inhibiting deacetylation [1] [4] [8]. This binding mode mirrors trichostatin A but with enhanced stability due to the extended aliphatic chain optimizing van der Waals contacts with Histone Deacetylase 1’s hydrophobic pocket [1].

Epigenetic Reprogramming via Chromatin Remodeling

H3K27 Acetylation and Transcriptional Activation of Thermogenic Pathways

By inhibiting nuclear Histone Deacetylases, Dacinostat induces hyperacetylation of histone H3 at lysine 27 (H3K27ac), a mark associated with transcriptionally active enhancers and promoters. Genome-wide chromatin immunoprecipitation sequencing analyses reveal increased H3K27ac enrichment at promoters of thermogenic regulators (e.g., PPARGC1A, UCP1) and tumor suppressors (e.g., CDKN1A encoding p21). This remodels chromatin architecture to facilitate recruitment of bromodomain-containing proteins (e.g., BRD4) and RNA polymerase II, driving transcription. In pancreatic ductal adenocarcinoma models, this mechanism reactivates oxidative phosphorylation and mitochondrial biogenesis pathways, counteracting the Warburg effect [5] [9] [10].

Suppression of Repressive Chromatin Complexes

Dacinostat disrupts recruitment of Class IV Histone Deacetylase 11 to promoters of immunomodulatory genes via the transcription factor PU.1. Normally, Histone Deacetylase 11-PU.1 complexes deacetylate H3K27 and recruit DNA methyltransferases, establishing repressive chromatin states. Dacinostat-mediated Histone Deacetylase 11 inhibition prevents PU.1 binding, reducing DNA methylation and enabling transcription factor accessibility. Consequently, genes governing antigen presentation (e.g., MHC-I), cytokine signaling (e.g., CXCL9), and T-cell chemotaxis are derepressed. This reprogramming reverses tumor immune evasion signatures and enhances cytotoxic T lymphocyte recognition, particularly in triple-negative breast cancer models [5] [9].

Non-Histone Deacetylase-Mediated Mechanisms

Autophagy Induction and Lysosomal Pathway Modulation

Dacinostat triggers autophagy via mTOR inactivation, a key regulatory checkpoint. It suppresses mTOR complex 1 activity by activating AMP-activated protein kinase and inhibiting Akt, leading to dephosphorylation of unc-51 like autophagy activating kinase 1. Activated unc-51 like autophagy activating kinase 1 phosphorylates Beclin-1 and mobilizes phosphatidylinositol 3-kinase complexes, initiating autophagosome formation. Concurrently, Dacinostat transcriptionally upregulates microtubule-associated protein 1 light chain 3 expression, accelerating its lipidation (conversion to microtubule-associated protein 1 light chain 3-phosphatidylethanolamine conjugate). This facilitates phagophore elongation and cargo sequestration. Lysosomal fusion is evidenced by degradation of sequestosome 1 and nuclear receptor binding CoREST proteins, confirming autophagic flux [3] [6]. This process exhibits context-dependent duality: in p53-wildtype glioblastoma cells, autophagy delays apoptosis; however, in p53-mutant cells, unrestrained autophagy progresses to lethal self-digestion [6] [10].

Reactive Oxygen Species-Dependent Signaling Crosstalk

Dacinostat amplifies mitochondrial reactive oxygen species generation by disrupting electron transport chain complexes and inhibiting antioxidant enzymes (e.g., superoxide dismutase 2). Elevated reactive oxygen species activate ataxia telangiectasia mutated kinase and c-Jun N-terminal kinase, promoting DNA damage and apoptosis. Reactive oxygen species also modulate calcium signaling by oxidizing ryanodine receptors and inositol trisphosphate receptors on the endoplasmic reticulum, causing calcium release into the cytosol. Calcium influx further stimulates reactive oxygen species production via NADPH oxidase activation, establishing a feedforward loop. This calcium/reactive oxygen species axis potentiates Dacinostat’s cytotoxicity: calcium overload induces mitochondrial permeability transition pore opening, while reactive oxygen species oxidize cardiolipin to facilitate cytochrome c release [2] [7]. Critically, reactive oxygen species inhibit protein tyrosine phosphatases, sustaining activation of growth factor receptors (e.g., epidermal growth factor receptor) and downstream proliferative pathways otherwise suppressed by Dacinostat [2] [7].

Table 2: Reactive Oxygen Species-Mediated Effects of Dacinostat in Tumor Cells

Reactive Oxygen Species SourceKey Molecular TargetsDownstream Signaling Effect
Mitochondrial electron transport chainComplex I/IIISuperoxide burst → ATM/p53 activation
NADPH oxidase (Nox)Calcium channelsER calcium release → Calpain activation
Inhibition of superoxide dismutase 2Superoxide dismutase 2H₂O₂ accumulation → JNK phosphorylation
Protein tyrosine phosphatase oxidationEpidermal growth factor receptorSustained MAPK/ERK signaling → Paradoxical survival

Properties

Product Name

Dacinostat

IUPAC Name

N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)

InChI Key

BWDQBBCUWLSASG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.